1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an ethyl group at position 2 and a hydroxyl group at position 4. Attached to this core is a 2-fluorophenyl group and a piperazine ring terminated by an acetyl group. The molecule’s unique architecture combines a fused bicyclic system with polar (hydroxyl, piperazine) and lipophilic (fluorophenyl, ethyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-6-4-5-7-14(13)20)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXRCVCKVAVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Thiazolo-Triazole Core
- 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone Key Differences: This compound (ChemSpider ID: 898349-60-5) replaces the 2-fluorophenyl group in the target molecule with a 3-fluorophenyl moiety and substitutes the acetyl group with a furan-2-carbonyl group. Impact: The positional isomerism (2- vs. 3-fluoro) may alter steric and electronic interactions with biological targets, while the furan substitution could modulate solubility and metabolic stability .
- (5-Methylthiazolo[2,3-c][1,2,4]triazole-3,6-diyl)bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) Key Differences: Features a thiazolo[2,3-c]triazole core instead of the [3,2-b] isomer and includes pyrazole and methylthio substituents. Impact: The altered core topology and additional functional groups may confer distinct reactivity or binding profiles .
Piperazine-Ethanone Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (15–21) Key Differences: These compounds replace the thiazolo-triazole-fluorophenyl system with a tetrazole-aryl group. Activity: Similar piperazine-acetyl derivatives have been synthesized for antimicrobial and antiproliferative screening, suggesting a scaffold-dependent bioactivity profile .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
Data Table: Structural and Functional Comparison
Q & A
Q. What are the key synthetic methodologies for preparing 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone?
Answer: Synthesis typically involves multi-step reactions, including:
- Stepwise assembly of the thiazolo-triazole core via cyclization under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DMF).
- Piperazine coupling with the fluorophenylmethyl group using catalysts like triethylamine or palladium-based reagents .
- Final purification via column chromatography or recrystallization in methanol/ethanol . Critical parameters: Reaction time (12–24 hr), pH control (neutral to mildly acidic), and inert atmosphere to prevent oxidation .
Q. How is the compound characterized for structural confirmation and purity?
Answer: Standard analytical workflows include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve complex proton environments, particularly the hydroxyl and fluorophenyl groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected error < 2 ppm) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What structural features influence its biological activity?
Answer: Key pharmacophores include:
- Thiazolo-triazole core : Imparts rigidity and potential hydrogen-bonding interactions .
- 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
- Piperazine-ethanone moiety : Facilitates solubility and receptor binding via its basic nitrogen .
Advanced Research Questions
Q. How can reaction mechanisms for its synthesis be validated experimentally?
Answer: Mechanistic studies employ:
- Isotopic labeling (e.g., deuterated solvents) to track proton transfer in cyclization steps .
- Kinetic profiling via in-situ FTIR to monitor intermediate formation (e.g., enolates or Schiff bases) .
- Computational modeling (DFT calculations) to predict transition states and validate reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data?
Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Compound stability : Degradation under high humidity or light exposure, requiring stability studies via accelerated aging tests . Mitigation: Standardize protocols (e.g., NIH/WHO guidelines) and validate activity in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationships (SAR) be optimized for target selectivity?
Answer: SAR optimization involves:
- Scaffold hopping : Replacing the thiazolo-triazole with oxadiazole or pyrazole rings to modulate potency .
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance target affinity .
- Molecular docking against crystallographic targets (e.g., PDB: 3LD6) to prioritize derivatives with favorable binding poses .
Q. What advanced techniques assess its stability under physiological conditions?
Answer: Stability profiling includes:
- Forced degradation studies : Exposure to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by LC-MS analysis of degradation products .
- Plasma stability assays : Incubation with human plasma (37°C, 24 hr) to quantify hydrolysis .
- Photostability : UV irradiation (λ = 365 nm) to evaluate light-induced isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
